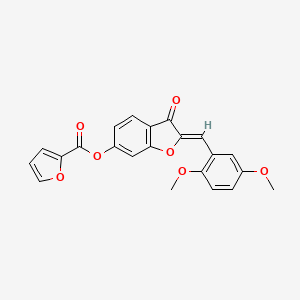

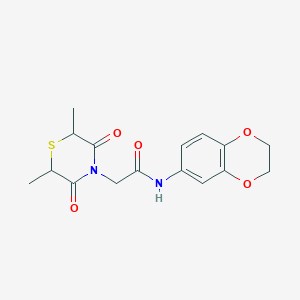

![molecular formula C10H12O3 B2540640 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 129446-47-5](/img/structure/B2540640.png)

methyl 4-[(1R)-1-hydroxyethyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

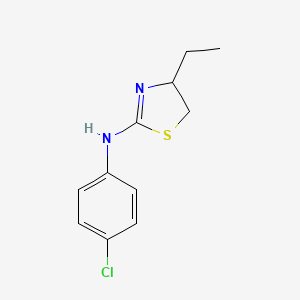

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a chemical compound that belongs to the family of benzoate esters. It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the benzoate ring. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoate esters typically involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(4-aminostyryl) benzoate was prepared and characterized, indicating the versatility of benzoate esters to act as precursors for further chemical modifications .

Molecular Structure Analysis

The molecular structure of benzoate esters can be elucidated using various spectroscopic techniques. For example, the structure of some azo-benzoic acids was confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries of these compounds were optimized using density functional theory (DFT) methods . The crystal structure of related compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography .

Chemical Reactions Analysis

Benzoate esters can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The chlorination products of methyl 4-amino-2-hydroxy-benzoate demonstrate the reactivity of benzoate esters under different conditions, leading to various isomers and derivatives .

Physical and Chemical Properties Analysis

The physical properties of benzoate esters, such as their mesomorphic properties, have been studied extensively. Alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates exhibit liquid crystalline properties, with the thermal stability of the nematic phase being influenced by the structure of the ester alkyl groups . Methyl 4-(4-alkoxystyryl)benzoates were synthesized and found to be thermally stable up to 200°C, with their mesophase stability enhanced by increasing the chain length .

Applications De Recherche Scientifique

1. Crystal Growth Studies

- Growth and Characterization : Methyl 4-hydroxybenzoate has been utilized in the growth of single crystals using slow evaporation solution growth techniques. These crystals have been analyzed using spectroscopic studies such as FT-IR and FT-Raman, X-ray diffraction, and Vicker's microhardness tests (Vijayan et al., 2003).

2. Organic and Pharmaceutical Chemistry

- Photopolymerization and Photoiniferter : A derivative of methyl 4-hydroxybenzoate has been proposed as a photoiniferter in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation, generating radicals and showing changes in photophysical properties (Guillaneuf et al., 2010).

- Benzylation in Synthesis : Methyl 4-hydroxybenzoate has been used in the benzylation of 1,3-dicarbonyl compounds, contributing to the synthesis of pharmaceutically interesting compounds (Kischel et al., 2007).

3. Environmental Science and Biotechnology

- Degradation Pathways in Microorganisms : Studies on Pseudomonas putida have shown that enzymes can degrade methyl 4-hydroxybenzoate into simpler compounds, providing insights into aromatic acid degradation pathways in microorganisms (Cowles et al., 2000).

4. Materials Science

- Hyperbranched Polyamide Synthesis : Methyl 4-hydroxybenzoate has been used in the synthesis of hyperbranched aromatic polyamides, showing potential applications in materials science (Yang et al., 1999).

5. Liquid Crystals and Electro-Optics

- Liquid Crystal Research : Research on methyl 4-hydroxybenzoate derivatives has contributed to understanding the mesophase behavior of liquid crystals, which is crucial in the development of display technologies and other electro-optical applications (Ahmed et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[(1R)-1-hydroxyethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

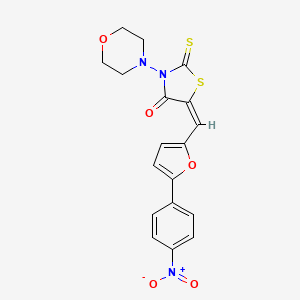

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

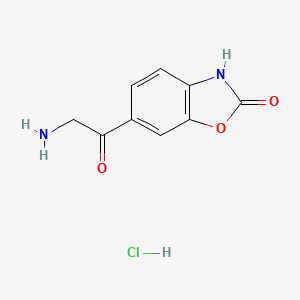

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)

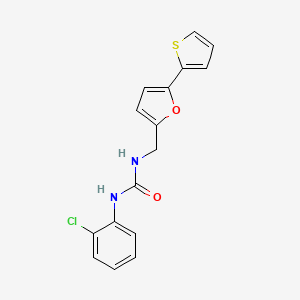

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)